molecular formula C40H51ClN6O B12370960 Cyanine7 azide (chloride)

Cyanine7 azide (chloride)

Cat. No.: B12370960
M. Wt: 667.3 g/mol
InChI Key: RUWCHESRINLNNW-UHFFFAOYSA-N
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Description

Cyanine7 azide (chloride) is a near-infrared fluorescent dye azide, commonly used in click chemistry labeling. It is an analog of Cy7® azide and is known for its ability to incorporate into various alkynylated biomolecules via click chemistry. This compound is particularly useful for post-synthetic modification of oligonucleotides and other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanine7 azide (chloride) is synthesized through a series of chemical reactions involving the incorporation of azide groups into the cyanine dye structure. The synthesis typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the incorporation of azide groups .

Industrial Production Methods

Industrial production of Cyanine7 azide (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production is carried out under strict quality control measures, including nuclear magnetic resonance (NMR) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) to verify the purity and composition of the compound .

Chemical Reactions Analysis

Types of Reactions

Cyanine7 azide (chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents like acetonitrile or DMSO.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).

    Click Chemistry Reactions: Copper(I) catalysts and alkynes.

Major Products Formed

    Substitution Reactions: Alkyl azides.

    Reduction Reactions: Primary amines.

    Click Chemistry Reactions: Triazoles.

Scientific Research Applications

Cyanine7 azide (chloride) has a wide range of applications in scientific research, including:

Mechanism of Action

Cyanine7 azide (chloride) exerts its effects through its ability to bind to biomolecules and emit fluorescence upon excitation. The compound can intercalate into double-helical DNA, enhancing its fluorescence upon binding. This property makes it a valuable tool for imaging and tracking biological processes. The molecular targets include nucleic acids and proteins, and the pathways involved are primarily related to fluorescence emission and energy transfer .

Comparison with Similar Compounds

Similar Compounds

  • Cyanine5 azide
  • Cyanine3 azide
  • Indocyanine green
  • BODIPY dyes
  • Rhodamine dyes

Uniqueness

Cyanine7 azide (chloride) is unique due to its near-infrared fluorescence, which allows for deeper tissue penetration and reduced background fluorescence in biological imaging. Its high quantum yield and stability make it superior to other cyanine dyes for specific applications .

Properties

Molecular Formula

C40H51ClN6O

Molecular Weight

667.3 g/mol

IUPAC Name

N-(3-azidopropyl)-6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanamide;chloride

InChI

InChI=1S/C40H50N6O.ClH/c1-39(2)32-17-8-10-19-34(32)45(5)36(39)24-22-30-15-13-16-31(29-30)23-25-37-40(3,4)33-18-9-11-20-35(33)46(37)28-12-6-7-21-38(47)42-26-14-27-43-44-41;/h8-11,17-20,22-25,29H,6-7,12-16,21,26-28H2,1-5H3;1H

InChI Key

RUWCHESRINLNNW-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C\4/C(C5=CC=CC=C5N4CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)/CCC3)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)CCC3)C)C.[Cl-]

Origin of Product

United States

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